2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
“2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H16BF2NO2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The crystallographic and refinement data can provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.07 . The storage temperature is between 2-8°C under normal shipping conditions .Scientific Research Applications
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Borylation at the Benzylic C-H Bond of Alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
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Hydroboration of Alkyl or Aryl Alkynes and Alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
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Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative. The title compound is obtained by a two-step substitution reaction .
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Synthesis of Fluorinated Building Blocks : The compound can be used in the synthesis of fluorinated building blocks . These building blocks are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
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Synthesis of Boronic Acid Derivatives : The compound can be used in the synthesis of boronic acid derivatives . Boronic acids and their derivatives are important in organic chemistry and materials science for the synthesis of various functional materials .
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Synthesis of Pyrrolopyridines : The compound can be used in the synthesis of pyrrolopyridines . Pyrrolopyridines are a class of compounds that have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities .
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Borylation Reactions : The compound can be used in borylation reactions . Borylation is a type of chemical reaction where a carbon-boron bond is formed, and it is a key step in many synthetic processes .
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Hydroboration Reactions : The compound can be used in hydroboration reactions . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .
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Transition Metal-Catalyzed Reactions : The compound can be used in transition metal-catalyzed reactions . These reactions are important in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .
Safety And Hazards
properties
IUPAC Name |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMDNBNPGRWGIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681917 |
Source
|
Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1256358-86-7 |
Source
|
Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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